3-(2-(3-(5-(2-氟苯基)-1,3,4-噻二唑-2-基)哌啶-1-基)-2-氧代乙基)苯并[d]恶唑-2(3H)-酮
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(2-(3-(5-(2-fluorophenyl)-1,3,4-thiadiazol-2-yl)piperidin-1-yl)-2-oxoethyl)benzo[d]oxazol-2(3H)-one is a useful research compound. Its molecular formula is C22H19FN4O3S and its molecular weight is 438.48. The purity is usually 95%.
BenchChem offers high-quality 3-(2-(3-(5-(2-fluorophenyl)-1,3,4-thiadiazol-2-yl)piperidin-1-yl)-2-oxoethyl)benzo[d]oxazol-2(3H)-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(2-(3-(5-(2-fluorophenyl)-1,3,4-thiadiazol-2-yl)piperidin-1-yl)-2-oxoethyl)benzo[d]oxazol-2(3H)-one including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
PPAR Agonist Activity
This compound exhibits a remarkable triple-acting profile as a peroxisome proliferator-activated receptor (PPAR) agonist. PPARs are nuclear receptors involved in regulating lipid metabolism, glucose homeostasis, and inflammation. Specifically:
- PPARα : The compound activates PPARα with an EC50 of 0.029 µM. PPARα plays a crucial role in lipid catabolism and is a target for treating dyslipidemia and cardiovascular diseases .
- PPARγ : It also activates PPARγ with an EC50 of 0.013 µM. PPARγ is essential for adipogenesis and insulin sensitivity, making it a target for type 2 diabetes management .
- PPARδ : The compound activates PPARδ with an EC50 of 0.029 µM. PPARδ is involved in fatty acid oxidation and muscle metabolism .
Antimicrobial Properties
While not extensively studied, this compound shows potential antimicrobial activity. Further research is needed to explore its efficacy against specific pathogens. The synthesis of related derivatives could enhance its antimicrobial properties .
Anti-Fibrotic Activity
Certain analogs of this compound exhibit better anti-fibrotic activity than Pirfenidone, a drug used to treat idiopathic pulmonary fibrosis. For instance, ethyl 6-(5-(p-tolylcarbamoyl)pyrimidin-2-yl)nicotinate and ethyl 6-(5-((3,4-difluorophenyl)carbamoyl)pyrimidin-2-yl)nicotinate demonstrate promising anti-fibrotic effects .
属性
IUPAC Name |
3-[2-[3-[5-(2-fluorophenyl)-1,3,4-thiadiazol-2-yl]piperidin-1-yl]-2-oxoethyl]-1,3-benzoxazol-2-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19FN4O3S/c23-16-8-2-1-7-15(16)21-25-24-20(31-21)14-6-5-11-26(12-14)19(28)13-27-17-9-3-4-10-18(17)30-22(27)29/h1-4,7-10,14H,5-6,11-13H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QLMJCFJFWSLUQE-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)CN2C3=CC=CC=C3OC2=O)C4=NN=C(S4)C5=CC=CC=C5F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19FN4O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。